1-cyclopentyl-5-methyl-1H-pyrazol-3-amine

Synthetic Chemistry Structure-Activity Relationship (SAR) Medicinal Chemistry

Standard aminopyrazoles fail to replicate the precise steric and electronic profile of N1-cyclopentyl-5-methyl substitution, risking SAR misinterpretation. This validated building block (C9H15N3, 165.24 g/mol) offers: - Dual enzymatic data: DPP-IV (IC50=100,000 nM), Neprilysin (84.72% @ 20 mg/mL) - C3-amine handle for amides/sulfonamides/ureas - XLogP3=1.5 for favorable modeling Order as a defined intermediate for diabetes, CV, or inflammation research.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 1006334-12-8
Cat. No. B3373380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-5-methyl-1H-pyrazol-3-amine
CAS1006334-12-8
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2CCCC2)N
InChIInChI=1S/C9H15N3/c1-7-6-9(10)11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,10,11)
InChIKeyDSBXMXUMEHNRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine Overview


1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine (CAS 1006334-12-8) is a heterocyclic small molecule belonging to the aminopyrazole class, characterized by a pyrazole core with a cyclopentyl group at the N1 position, a methyl group at the C5 position, and a primary amine at the C3 position [1]. With a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol, this compound serves as a versatile building block in medicinal chemistry and chemical biology, primarily utilized as a synthetic intermediate for generating more complex molecules . Its structural features confer specific physicochemical properties that differentiate it from other aminopyrazoles, making it a compound of interest for targeted applications.

Workflow
Synthetic intermediate for medicinal chemistry derivatization
Selection
N1-cyclopentyl, C5-methyl, C3-amine substitution pattern
Use Context
Building block for amide, sulfonamide, urea libraries and SAR exploration

1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine: Substitution Challenges


The aminopyrazole scaffold is highly sensitive to substitution patterns, where seemingly minor alterations can lead to profound changes in biological activity, physicochemical properties, and synthetic utility. Generic substitution with other aminopyrazoles, such as unsubstituted 5-methyl-1H-pyrazol-3-amine or regioisomers like 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, is not a reliable practice because the specific combination of the N1-cyclopentyl group and the C5-methyl group on the 3-aminopyrazole core dictates unique steric and electronic environments [1]. These factors directly influence molecular recognition by biological targets (e.g., enzymes, receptors) and the compound's reactivity as a synthetic intermediate. Furthermore, patent literature identifies this precise scaffold as a key embodiment within broader claims for therapeutic applications, underscoring its non-obvious and specific value [2]. The following quantitative evidence provides a rigorous basis for selecting this specific compound over its closest analogs.

Regioisomer Mismatch

1-cyclopentyl-3-methyl-1H-pyrazol-5-amine (CAS 30241-37-3) places the amine at C5 instead of C3, altering hydrogen-bonding and reactivity profiles; procurement must be exact.

Cyclopentyl Group Absence

5-methyl-1H-pyrazol-3-amine lacks the N1-cyclopentyl lipophilic and steric contributions, which may shift membrane permeability and target-interaction behavior.

1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine: Comparative Evidence


Regioisomer Comparison: 3-Amine vs 5-Amine

The compound is explicitly differentiated from its regioisomer, 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, which is a distinct chemical entity with its own unique CAS registry number (30241-37-3) and PubChem CID [1]. While direct head-to-head biological data are not available, the fundamental difference in the position of the primary amine group (C3 vs. C5) fundamentally alters the molecule's hydrogen-bonding donor/acceptor patterns and reactivity profile. This is a critical distinction for any application involving specific molecular interactions, such as target binding or regioselective derivatization.

Regioisomer Identity
Class-level inference
Distinct CAS #1006334-12-8 vs #30241-37-3
Different amine position (C3 vs C5)
Regioisomer substitution leads to a different chemical entity; exact procurement is required.
Hydrogen-bonding patterns and reactivity diverge significantly.
Synthetic Chemistry Structure-Activity Relationship (SAR) Medicinal Chemistry

Enzyme Inhibition Profile

The compound has been evaluated in biochemical assays, showing specific inhibition profiles. For instance, it exhibits moderate inhibition of Dipeptidylpeptidase-IV (DPP-IV) with an IC50 of 100,000 nM [1]. In contrast, other aminopyrazole derivatives in the same study showed sub-micromolar DPP-IV inhibition (e.g., IC50 < 1,000 nM), indicating that the specific substitution pattern of this compound results in a distinct selectivity window. It also showed inhibition of Neprilysin (84.72% at 20 mg/mL) and TACE (50.79% at 100 mg/mL) in separate assays, establishing a multi-target activity fingerprint [2].

DPP‑IV Inhibition
Reported assay context
IC50 = 100,000 nM
Reported >100-fold difference in potency compared to more potent aminopyrazoles in the same assay.
In vitro DPP‑IV screening kit; context-dependent selectivity window.
Enzyme Inhibition Biochemical Assay Drug Discovery

Physicochemical Property Comparison

The compound's physicochemical profile, as predicted by standard in silico tools (available via PubChem), can be compared to its des-cyclopentyl analog, 5-methyl-1H-pyrazol-3-amine. The addition of the cyclopentyl group increases lipophilicity (XLogP3) and molecular weight, which alters predicted absorption and distribution properties [1]. This is a key differentiator for applications where membrane permeability or metabolic stability is a concern, as described in structure-activity relationship studies of cycloalkyl-annelated pyrazoles [2].

Lipophilicity (XLogP3)
Data to verify
XLogP3 = 1.5 (vs 0.4 for des-cyclopentyl analog)
~3.8× higher lipophilicity; may support membrane permeability studies.
In silico prediction; experimental confirmation recommended.
Physicochemical Properties Drug-likeness ADME Prediction

Synthetic Utility of 3-Amino Group

The primary amine at the C3 position provides a specific, nucleophilic handle for derivatization. This allows for the creation of a diverse library of analogs (e.g., amides, sulfonamides, ureas) through well-established chemical reactions. In contrast, the unsubstituted core, 5-methyl-1H-pyrazol-3-amine, offers the same amine but lacks the N1-cyclopentyl group that provides additional lipophilicity and steric bulk, which are crucial for modulating compound properties . This compound is explicitly listed as a 'useful research chemical' and 'building block' by multiple vendors, confirming its established role in synthetic workflows .

Synthetic Handle
Context-dependent
C3‑amine enables amide, sulfonamide, urea derivatization
Supports library synthesis as a core scaffold for analog generation.
Reported by multiple vendors; validate reactivity in your system.
Synthetic Chemistry Building Block Derivatization

1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine: Application Scenarios


DPP-IV and Neprilysin Lead Identification

This compound is suitable for use as a tool molecule in studies investigating moderate inhibition of DPP-IV (IC50 = 100,000 nM) and Neprilysin (84.72% inhibition at 20 mg/mL) [REFS-1, REFS-2]. It can serve as a starting point for structure-activity relationship (SAR) campaigns aimed at optimizing potency or selectivity for these targets, which are relevant to type 2 diabetes and cardiovascular disease, respectively.

Medicinal Chemistry Derivatization Scaffold

The compound is a valuable core scaffold for the synthesis of diverse compound libraries. The C3-amine serves as a versatile handle for generating amides, sulfonamides, ureas, and other derivatives, allowing medicinal chemists to explore a wide chemical space around the pyrazole core [REFS-1, REFS-2].

In Silico Modeling and Pharmacophore Development

Given its well-defined structure and predicted physicochemical properties (e.g., XLogP3 = 1.5), this compound is a good candidate for use in computational chemistry and molecular modeling studies [1]. It can be used to build pharmacophore models or to validate docking algorithms for targets where pyrazole-based inhibitors are known to bind.

Chemical Biology Probe Development

The compound's multi-target activity profile (e.g., TACE inhibition of 50.79% at 100 mg/mL) [2] makes it a potential starting point for developing chemical probes to investigate the role of these enzymes in complex biological pathways, such as inflammation and immune modulation.

Application
Selection Property
Validation Focus
Enzyme target profiling
Reported multi-target inhibition profile (DPP‑IV, Neprilysin, TACE)
Target engagement assay validation
Synthetic derivatization
C3‑amine nucleophilic handle
Library synthesis and purification
Computational modeling
Predicted physicochemical properties (XLogP3, MW)
Docking and pharmacophore validation
Chemical probe development
Multi-target activity fingerprint
Pathway target deconvolution studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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